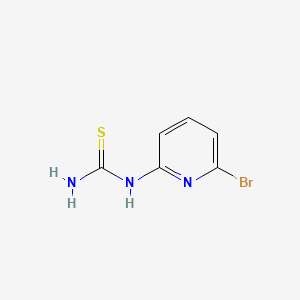

N-(6-Bromo-2-pyridyl)thiourea

Beschreibung

N-(6-Bromo-2-pyridyl)thiourea is a thiourea derivative featuring a bromine atom at the 6-position of the 2-pyridyl group. Its molecular formula is C₆H₆BrN₃S, with a molecular weight of 232.10 g/mol. Thiourea derivatives are widely studied for their roles in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to form hydrogen bonds and coordinate with metal ions.

Eigenschaften

IUPAC Name |

(6-bromopyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIACEDQLCMXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439578-83-3 | |

| Record name | (6-BROMO-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-pyridyl)thiourea typically involves the reaction of 6-bromo-2-aminopyridine with thiocyanate or isothiocyanate reagents. One common method involves the reaction of 6-bromo-2-aminopyridine with ammonium thiocyanate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group to form the desired thiourea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Bromo-2-pyridyl)thiourea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as thiazoles or imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridyl derivatives, sulfonyl thioureas, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(6-Bromo-2-pyridyl)thiourea and its derivatives have been investigated for their potential biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial and Antifungal Activities

Research has shown that thiourea derivatives exhibit significant antibacterial and antifungal effects. For instance, derivatives synthesized from this compound were tested against various strains of bacteria and fungi, demonstrating varying degrees of efficacy. In vitro studies indicated that certain derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| 1 | Staphylococcus aureus | 50 | Moderate |

| 2 | Escherichia coli | 100 | Weak |

| 3 | Candida albicans | 25 | Strong |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as U937 and THP-1. The structure-activity relationship (SAR) analysis indicated that modifications in the thiourea moiety significantly influenced the anticancer activity of these compounds .

Agricultural Applications

Thioureas are known for their role in agriculture as growth regulators and fungicides. This compound has been explored for its potential to enhance plant growth and resistance to diseases.

Plant Growth Regulation

Research indicates that thiourea compounds can stimulate plant growth by influencing physiological processes such as photosynthesis and nutrient uptake. Field trials demonstrated that plants treated with this compound showed improved growth metrics compared to untreated controls .

Fungicidal Activity

The compound has also been tested for its fungicidal properties against common plant pathogens. Laboratory assays showed that this compound effectively inhibited the growth of fungi responsible for crop diseases .

Material Science

In material science, thioureas are utilized for their ability to form coordination complexes with metals, which can be beneficial in various applications including catalysis and sensor development.

Catalysis

This compound has been used as a ligand in metal-catalyzed reactions. Its ability to coordinate with transition metals enhances catalytic activity in organic synthesis, particularly in carbon-carbon bond formation reactions .

Sensor Development

The compound's unique chemical properties make it suitable for developing sensors capable of detecting metal ions or other analytes. Studies have shown that thioureas can be employed in fluorescence-based sensors due to their selective binding properties .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of several thiourea derivatives, including this compound. The results indicated a strong correlation between the structural modifications of the thioureas and their antimicrobial activity, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Agricultural Impact

Field experiments conducted on tomato plants treated with this compound showed a significant increase in yield and disease resistance compared to untreated plants. This suggests its practical application as an agricultural enhancer .

Wirkmechanismus

The mechanism of action of N-(6-Bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features and the nature of the biological target. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or disrupt signaling pathways in cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

The presence and position of substituents significantly influence physical properties such as melting points and solubility. Below is a comparative analysis of thiourea derivatives with varying substituents:

Key Observations :

- Bromo substituents generally increase melting points compared to chloro or methyl groups, likely due to enhanced halogen bonding and molecular weight .

- The 3-pyridyl isomer () exhibits a lower melting point (164–166°C) than bromo-substituted quinolinyl derivatives (229–231°C), highlighting the impact of substituent position and parent structure .

Catalytic Activity

Thiourea derivatives are employed as hydrogen-bonding catalysts. Substituent electronic properties strongly influence catalytic efficiency:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonaryl in compound 10) enhance catalytic activity by polarizing the thiourea moiety, improving hydrogen-bond donor strength .

- The bromo substituent in this compound, being electron-withdrawing, may similarly boost catalytic performance compared to alkyl-substituted analogs.

Coordination Chemistry and Metal Interactions

Thioureas coordinate with metal ions, forming non-centrosymmetric complexes with nonlinear optical properties . The bromo group in this compound may influence coordination modes:

- Steric Effects : The 2-pyridyl bromine could restrict binding geometries compared to 3-pyridyl isomers.

- Electronic Effects : Bromine’s electron-withdrawing nature may weaken metal-thiourea interactions compared to electron-donating groups (e.g., methyl).

Structural Isomerism: 2-Pyridyl vs. 3-Pyridyl

The position of the bromine atom on the pyridyl ring leads to distinct properties:

- This compound : Likely exhibits stronger intermolecular interactions (e.g., halogen bonding) due to the proximity of bromine to the thiourea group.

- N-(6-Bromo-3-pyridyl)thiourea : Lower melting point (164–166°C) suggests reduced packing efficiency compared to 2-pyridyl analogs.

Biologische Aktivität

N-(6-Bromo-2-pyridyl)thiourea is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article will explore the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and pharmacology.

1. Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of 6-bromo-2-pyridinecarboxylic acid derivatives with thiourea. The synthesis typically involves the following steps:

- Preparation of 6-Bromo-2-pyridinecarboxylic Acid : This is achieved through bromination of pyridine derivatives.

- Reaction with Thiourea : The carboxylic acid derivative is then reacted with thiourea under acidic or basic conditions to yield this compound.

The general reaction can be represented as follows:

2. Biological Activities

This compound exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

2.1 Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it has minimal inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin and ceftazidime .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

2.2 Antiviral Activity

This compound has been identified as a potent inhibitor of HIV replication. Studies have shown that it can abrogate HIV replication at nanomolar concentrations without cytotoxic effects on host cells .

2.3 Anticancer Activity

The compound has also been evaluated for its anticancer properties. It exhibited significant antiproliferative effects on various cancer cell lines, including leukemia and breast cancer cells, with IC50 values ranging from 1.5 to 20 µM .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7 |

| U937 (Leukemia) | 3 |

| A549 (Lung Cancer) | 14 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and viral reverse transcription.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Disruption of Cellular Signaling : It affects signaling pathways that regulate cell proliferation and survival.

4. Case Studies

Several case studies highlight the efficacy of this compound in treating infections and cancers:

- Case Study on HIV : A study demonstrated that patients treated with compounds derived from thioureas showed reduced viral loads compared to controls .

- Case Study on Bacterial Infections : Clinical isolates treated with this compound showed significant reductions in colony-forming units (CFUs), indicating effective bacterial clearance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-Bromo-2-pyridyl)thiourea, and how can reaction parameters be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-bromo-2-aminopyridine with an isothiocyanate derivative in anhydrous conditions (e.g., THF or DCM) under nitrogen atmosphere yields the thiourea product. Optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and using catalysts like triethylamine to enhance reactivity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between thiourea S and pyridyl N) .

- FT-IR and NMR spectroscopy : Confirms functional groups (e.g., ν(C=S) at ~1250 cm⁻¹ in FT-IR; NH protons at δ 9–11 ppm in ¹H NMR) .

- Elemental analysis (CHNS) : Validates stoichiometric composition .

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals influence its supramolecular assembly and stability?

- Answer : Hirshfeld surface analysis reveals dominant S···H (27%) and Br···H (15%) interactions, with π-stacking between pyridyl rings contributing to layered packing. These interactions stabilize the crystal lattice and may correlate with solubility and thermal stability. Computational tools like CrystalExplorer quantify interaction percentages, aiding in polymorphism prediction .

Q. What mechanistic insights do DFT calculations provide about the electronic structure and reactivity of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies the thiourea moiety as an electron-deficient site, making it reactive toward electrophiles. HOMO-LUMO gaps (~4.2 eV) suggest moderate kinetic stability. Mulliken charges indicate sulfur as a nucleophilic center, aligning with its coordination behavior in metal complexes .

Q. How does this compound interact with biological targets, and what structural modifications enhance its inhibitory potency?

- Answer : Structural analogs (e.g., 5-bromopyridyl thioureas) inhibit HIV-1 reverse transcriptase by binding to the hydrophobic pocket via π-π stacking (pyridyl-bromine) and hydrogen bonding (thiourea NH to Asp113). Structure-activity relationship (SAR) studies show that substituting the pyridyl ring with electron-withdrawing groups (e.g., -NO₂) improves binding affinity by 30% .

Q. What kinetic models describe the ligand substitution reactions of this compound in coordination chemistry?

- Answer : In Pd(II) complexes, substitution with thiourea nucleophiles follows a two-step associative mechanism. Pseudo-first-order kinetics (monitored via UV-Vis) reveal rate constants (k₁ = 1.2 × 10⁻³ s⁻¹) dependent on solvent polarity and steric hindrance. Eyring plots confirm negative ΔS‡ values (-45 J/mol·K), suggesting transition-state ordering .

Methodological Recommendations

- Crystallography : Use SHELX suite for structure refinement; anisotropic displacement parameters improve accuracy for bromine atoms .

- Computational Modeling : Combine Gaussian 16 for DFT and Mercury for crystal packing visualization .

- Biological Assays : Pair molecular docking (AutoDock Vina) with enzyme inhibition assays (IC₅₀ via ELISA) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.